alpha-Methylene-gamma-butyrolactone is a natural product found in Tulipa patens, Tulipa clusiana, and other organisms with data available.
alpha-Methylene-gamma-butyrolactone
CAS No.: 547-65-9
Cat. No.: VC1727716
Molecular Formula: C5H6O2
Molecular Weight: 98.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 547-65-9 |
|---|---|
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.10 g/mol |
| IUPAC Name | 3-methylideneoxolan-2-one |
| Standard InChI | InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2 |
| Standard InChI Key | GSLDEZOOOSBFGP-UHFFFAOYSA-N |
| SMILES | C=C1CCOC1=O |
| Canonical SMILES | C=C1CCOC1=O |
Introduction
Physical and Chemical Properties
Structural Characteristics
Alpha-Methylene-gamma-butyrolactone features a cyclic ester (lactone) structure with an exocyclic methylene group at the α-position. This structural arrangement creates a highly reactive site for nucleophilic addition. The compound is characterized as a butan-4-olide with a methylene substituent at the 3-position, which contributes significantly to its reactivity profile .
Physical Properties
The compound exists as a clear liquid at room temperature, ranging in color from colorless to light yellow or slightly pink. Table 1 summarizes the key physical properties of alpha-methylene-gamma-butyrolactone:
These properties make it a versatile compound for various applications, though its relatively low flash point necessitates careful handling during storage and use.
Chemical Reactivity
Alpha-Methylene-gamma-butyrolactone is characterized by high chemical reactivity, particularly due to its α-methylene group adjacent to the carbonyl function. This structural feature makes it a potent Michael acceptor, readily reacting with nucleophiles including biological macromolecules .
The compound exhibits significant electrophilicity, enabling it to form covalent bonds with nucleophilic residues in proteins, particularly cysteine and lysine. This Michael addition reaction forms the basis for many of its biological effects, including its allergenic properties . Additionally, the α-methylene-γ-butyrolactone moiety demonstrates remarkable photoreactivity, particularly toward thymine and thymidine in DNA, forming [2+2] photoadducts with high regioselectivity .
Occurrence and Natural Sources
Plant Sources
Alpha-Methylene-gamma-butyrolactone (Tulipalin A) occurs naturally in several plant species, primarily within the Liliaceae family. It is the unsubstituted α-methylene-γ-butyrolactone contained in the sap of:
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Tulips (Liliaceae family)
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Alstroemeria species (Peruvian lily, Alstroemeriaceae family)
The compound is typically released when plant tissues are damaged, serving as a defense mechanism against herbivores and pathogens. In tulips, the precursor compound tuliposide is enzymatically converted to tulipalin A upon tissue injury .
Synthesis Methods
Industrial Synthesis Approaches
Several approaches for the industrial synthesis of alpha-methylene-gamma-butyrolactone have been developed. A patented process involves the acid-catalyzed rearrangement of tetrahydro-3-furoic acid, which provides an efficient route to the compound on a larger scale . This method is particularly valuable for industrial applications due to its relative simplicity and scalability.
Laboratory-Scale Preparations
Multiple laboratory-scale synthesis methods have been documented in the literature:
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Martin et al. (1970) described a two-step synthesis beginning with the carboxylation of γ-butyrolactone using methyl methoxymagnesium carbonate (Stiles' reagent) to produce the acid. This is followed by treatment with aqueous formaldehyde and diethylamine, and subsequently with sodium acetate in acetic acid. While the first step yields nearly quantitative results, the second step achieves only about 50% yield .
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Murray et al. (1985) developed an alternative two-step sequence involving:
This reaction sequence operates through formyl transfer from carbon to oxygen followed by elimination of carboxylate anion, providing another viable route to the target compound.
Biological Activities
Photoreactivity and DNA Interactions
Alpha-Methylene-gamma-butyrolactone demonstrates remarkable photoreactivity, particularly in its interactions with DNA components. Research has shown that, in addition to its electrophilic properties, the compound is highly photoreactive and can form [2+2] photoadducts with thymine and thymidine in very high yields .
These photoreactions consistently display syn regioselectivity, which is likely attributed to the polarization of the exomethylenic bond. This photoreactivity toward thymidine has been proposed as an explanation for the progression of allergic contact dermatitis to chronic actinic dermatitis in some patients . The formation of DNA adducts may trigger additional immune responses and cellular damage when exposed to UV light, contributing to the photosensitivity observed in affected individuals.
Other Biological Properties
Beyond its dermatological effects, alpha-methylene-gamma-butyrolactone exhibits several other biological activities that have attracted research interest:
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Anti-arthritic properties: Research has indicated potential applications in treating arthritis, though the specific mechanisms require further investigation .
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Matrix metalloproteinase (MMP) inhibition: The compound has demonstrated the ability to inhibit MMPs, which are enzymes involved in tissue remodeling and various pathological processes . This property suggests potential applications in conditions characterized by excessive MMP activity, such as certain inflammatory and degenerative diseases.
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Allergen in plants: Tulipalin A functions as a natural defense compound in plants like tulips and Alstroemeria, protecting them against herbivores and pathogens .
Applications
Chemical Synthesis Applications
Alpha-Methylene-gamma-butyrolactone serves as a valuable building block in organic synthesis due to its reactive functional groups. One notable application is in the development of optically active spiro-[butyrolactone-pyrrolidine] compounds via Cu(I)-catalyzed exo-selective 1,3-dipolar cycloaddition of azomethine ylides . This reaction showcases the compound's utility in creating complex heterocyclic structures with specific stereochemistry.
The highly reactive Michael-acceptor properties of alpha-methylene-gamma-butyrolactone make it particularly useful for constructing more complex molecules through conjugate addition reactions. Many natural products of biological interest contain the α-methylene-γ-butyrolactone ring system, making this compound an important synthetic intermediate in natural product synthesis .
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